molecular formula C8H13NO2 B2893673 Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate CAS No. 1638767-96-0

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2893673
CAS No.: 1638767-96-0
M. Wt: 155.197
InChI Key: BVAFIRLHMVEAMF-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[211]hexane-1-carboxylate is a chemical compound with the molecular formula C8H13NO2 It is a bicyclic structure that includes an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction, which involves the photochemical reaction of suitable precursors.

    Introduction of Functional Groups: The amino and carboxylate groups are introduced through subsequent reactions, such as amination and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane Derivatives: Other compounds with similar bicyclic structures but different functional groups.

    Aminocarboxylates: Compounds with amino and carboxylate groups but different core structures.

Uniqueness

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific combination of a bicyclic core with amino and carboxylate functional groups. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate (MABH) is a bicyclic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article delves into the biological activity of MABH, highlighting its effects on various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MABH has the molecular formula C8H13N1O2C_8H_{13}N_1O_2 and a molecular weight of approximately 155.20 g/mol. The compound is characterized by its bicyclo[2.1.1] framework, which includes an amino group and a carboxylate ester functional group. The compound is often encountered in its hydrochloride form, enhancing its solubility in aqueous environments, which is crucial for biological studies and applications .

Biological Activity Overview

Research indicates that MABH exhibits notable biological activities, particularly in the context of the central nervous system (CNS). Preliminary studies suggest that it may serve as a precursor or intermediate in the synthesis of compounds with analgesic properties. Additionally, MABH has been investigated for its potential neuroprotective effects .

Key Biological Activities:

  • Analgesic Effects: MABH has been studied for its role in pain relief mechanisms, potentially influencing neurotransmitter systems involved in pain perception.
  • Neuroprotective Properties: Initial findings suggest that MABH may protect neuronal cells from damage, although further research is necessary to elucidate the underlying mechanisms .
  • Influence on Neurotransmitter Systems: The compound may interact with serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions .

Case Studies and Experimental Data

Several studies have explored the biological activity of MABH through various experimental approaches:

  • In Vitro Studies:
    • MABH was tested for its binding affinity to neurotransmitter receptors, revealing interactions that suggest modulation of CNS activity.
    • Preliminary results indicated that MABH could influence the uptake of neurotransmitters such as serotonin and dopamine, potentially leading to mood-enhancing effects .
  • Animal Models:
    • Animal studies have shown that administration of MABH results in significant reductions in pain response, indicating its potential as an analgesic agent.
    • Neuroprotective effects were observed in models of neurodegeneration, suggesting that MABH may help mitigate damage from oxidative stress .
  • Pharmacological Profiling:
    • Comprehensive pharmacological profiling has been conducted to assess the safety and efficacy of MABH in various biological contexts. These studies focus on dose-response relationships and side effect profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of MABH, it is beneficial to compare it with other similar bicyclic compounds:

Compound NameStructure TypeUnique Features
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylateBicyclicDifferent carboxylate position (2 vs 1)
2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochlorideBicyclicLacks methyl ester functionality
Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochlorideBicyclicSpecific stereochemistry at positions 1 and 4

The comparative analysis indicates that while these compounds share structural similarities, their unique functional groups significantly influence their biological activities and therapeutic potentials .

Properties

IUPAC Name

methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAFIRLHMVEAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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